molecular formula C15H17NO3 B12933055 6-Hydroxy-8-methoxy-10-methyl-1,3,4,10-tetrahydroacridin-9(2H)-one CAS No. 88673-40-9

6-Hydroxy-8-methoxy-10-methyl-1,3,4,10-tetrahydroacridin-9(2H)-one

Cat. No.: B12933055
CAS No.: 88673-40-9
M. Wt: 259.30 g/mol
InChI Key: RGACAHIUSJQKRU-UHFFFAOYSA-N
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Description

6-Hydroxy-8-methoxy-10-methyl-1,2,3,4-tetrahydroacridin-9(10H)-one is a complex organic compound that belongs to the class of acridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-8-methoxy-10-methyl-1,2,3,4-tetrahydroacridin-9(10H)-one typically involves multi-step organic reactions. Common starting materials might include substituted anilines and ketones. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of such compounds usually involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade equipment, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-8-methoxy-10-methyl-1,2,3,4-tetrahydroacridin-9(10H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Conversion to more reduced forms.

    Substitution: Replacement of functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include acidic or basic environments, and reagents like halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for diseases like cancer or neurodegenerative disorders.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Hydroxy-8-methoxy-10-methyl-1,2,3,4-tetrahydroacridin-9(10H)-one involves its interaction with specific molecular targets. These might include enzymes, receptors, or DNA. The pathways involved could be related to inhibition of enzyme activity, modulation of receptor function, or intercalation into DNA strands.

Comparison with Similar Compounds

Similar Compounds

    Acridine: The parent compound with a simpler structure.

    9-Aminoacridine: Known for its antibacterial properties.

    Acriflavine: Used as an antiseptic and in cancer research.

Uniqueness

6-Hydroxy-8-methoxy-10-methyl-1,2,3,4-tetrahydroacridin-9(10H)-one is unique due to its specific substitutions, which confer distinct chemical and biological properties. These substitutions can affect its reactivity, solubility, and interaction with biological targets.

Properties

CAS No.

88673-40-9

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

6-hydroxy-8-methoxy-10-methyl-1,2,3,4-tetrahydroacridin-9-one

InChI

InChI=1S/C15H17NO3/c1-16-11-6-4-3-5-10(11)15(18)14-12(16)7-9(17)8-13(14)19-2/h7-8,17H,3-6H2,1-2H3

InChI Key

RGACAHIUSJQKRU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(CCCC2)C(=O)C3=C1C=C(C=C3OC)O

Origin of Product

United States

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